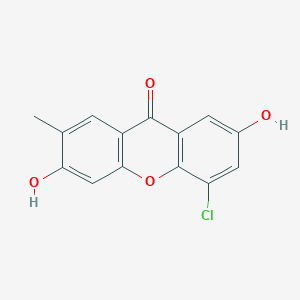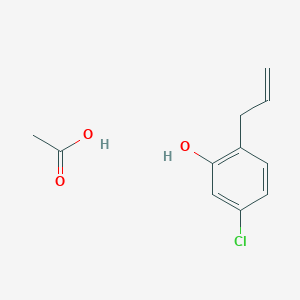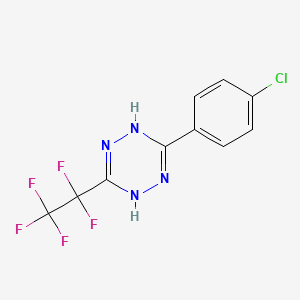
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a pentafluoroethyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and pentafluoroethyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the tetrazine ring. This can be achieved through various cyclization methods, including the use of hydrazine derivatives and nitriles under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The chlorophenyl and pentafluoroethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the pentafluoroethyl group, which may affect its chemical reactivity and biological activity.
6-(Pentafluoroethyl)-1,2,4,5-tetrazine: Lacks the chlorophenyl group, which may influence its properties and applications.
The presence of both the chlorophenyl and pentafluoroethyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59872-88-7 |
|---|---|
Molekularformel |
C10H6ClF5N4 |
Molekulargewicht |
312.62 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-6-(1,1,2,2,2-pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H6ClF5N4/c11-6-3-1-5(2-4-6)7-17-19-8(20-18-7)9(12,13)10(14,15)16/h1-4H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
HXOWMBVLJZZPBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=NN2)C(C(F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


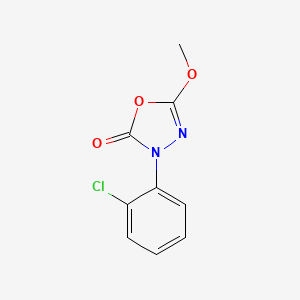
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
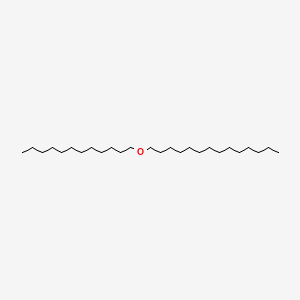
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

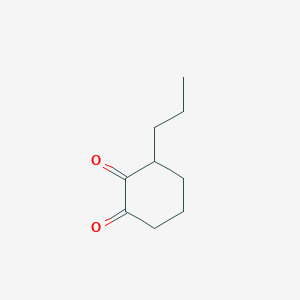
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
